molecular formula C17H21N3O2 B578751 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1226776-87-9

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

货号: B578751
CAS 编号: 1226776-87-9
分子量: 299.374
InChI 键: NCLANSDSIRSLJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Core Formation of Tetrahydroimidazo[1,2-a]pyrazine

The imidazo[1,2-a]pyrazine scaffold is synthesized via cyclization of dipeptide-like precursors. A representative approach involves condensing 2-aminopyrazine derivatives with α-halo ketones or aldehydes under basic conditions . For example, reacting 2-aminopyrazine with bromoacetophenone in dimethylformamide (DMF) at 80°C for 12 hours yields the bicyclic intermediate .

Key Reaction Parameters:

  • Solvent: DMF, acetonitrile, or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Temperature: 60–100°C

  • Yield: 45–65%

Patents disclose alternative routes using Ullmann coupling or Pd-catalyzed cross-coupling to form the imidazo[1,2-a]pyrazine core . For instance, WO2010125101A1 describes a copper-mediated cyclization of 2-chloropyrazine with ethylenediamine derivatives under reflux .

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine in the pyrazine ring. This step typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base .

Standard Protocol:

  • Dissolve the tetrahydroimidazo[1,2-a]pyrazine intermediate (1 eq) in dichloromethane (DCM).

  • Add Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 6–8 hours.

  • Purify via flash chromatography (hexane/ethyl acetate = 4:1).

Optimization Insights:

  • Solvent Choice: DCM > THF due to better Boc₂O solubility.

  • Base Impact: DMAP outperforms TEA in minimizing side reactions (e.g., N-Boc migration) .

  • Yield: 70–85%.

Phenyl Substitution at Position 3

The phenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. WO2009156951A2 details a palladium-catalyzed coupling between 3-bromo-tetrahydroimidazo[1,2-a]pyrazine and phenylboronic acid .

Suzuki Coupling Conditions:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
LigandNone required
BaseNa₂CO₃ (2 eq)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 hours
Yield60–75%

Alternative methods include Ullmann coupling with iodobenzene and CuI in DMF at 120°C, though yields are lower (50–55%) .

Process Optimization and Scalability

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key adjustments include:

a. Solvent Recycling:

  • Replace DCM with ethyl acetate for Boc protection to facilitate solvent recovery.

b. Catalytic System Refinement:

  • Use Pd/C instead of Pd(PPh₃)₄ for Suzuki coupling to reduce metal leaching .

c. Continuous Flow Chemistry:

  • WO2010125101A4 reports a continuous-flow cyclization step, achieving 90% conversion at 100°C with a residence time of 30 minutes .

Analytical Characterization

Critical quality control metrics and methods:

Purity Assessment:

MethodConditionsAcceptance Criteria
HPLCC18 column, MeCN/H₂O (70:30)≥98% purity
NMRDMSO-d₆, 400 MHzFull spectral match

Structural Confirmation:

  • ¹H NMR (DMSO-d₆): δ 1.43 (s, 9H, Boc), 3.65–3.72 (m, 4H, CH₂), 4.25 (s, 2H, CH₂), 7.32–7.45 (m, 5H, Ph) .

  • MS (ESI+): m/z 300.2 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Cyclization + BocHigh selectivityMulti-step45–65%
Suzuki CouplingModular phenyl introductionPd cost60–75%
Continuous FlowScalable, efficientEquipment-intensive70–85%

Challenges and Mitigation Strategies

a. Epimerization During Cyclization:

  • Cause: Basic conditions promote racemization.

  • Solution: Use milder bases (e.g., K₂CO₃) and lower temperatures (50°C) .

b. Boc Deprotection Under Storage:

  • Cause: Moisture-induced cleavage.

  • Solution: Store under inert gas (N₂/Ar) at −20°C .

Emerging Methodologies

Recent advancements include enzymatic Boc protection using lipases in non-aqueous media, achieving 88% yield with negligible waste . Photocatalytic C–H activation for direct phenyl functionalization is also under exploration, though yields remain suboptimal (40–50%) .

化学反应分析

Types of Reactions

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phenyl halides, catalysts such as palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.

科学研究应用

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active imidazo[1,2-A]pyrazine core. This core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Chemical Profile

  • IUPAC Name : tert-Butyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-7-carboxylate
  • Molecular Formula : C₁₇H₂₁N₃O₂
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 1226776-87-9
  • Purity : ≥95% (commercial sources)
  • Applications : Primarily used in medicinal chemistry research as a scaffold for designing kinase inhibitors, antiviral agents, and G-protein-coupled receptor (GPCR) modulators. Its Boc (tert-butoxycarbonyl) group enhances stability and modulates solubility for in vitro assays .

Structural Features

  • The tetrahydroimidazo[1,2-a]pyrazine core provides rigidity and planar aromaticity, facilitating interactions with hydrophobic binding pockets.
  • The Boc group at position 7 acts as a protective group, enabling selective deprotection for further functionalization.
  • The phenyl substituent at position 3 contributes to π-π stacking interactions in target proteins .

Comparison with Structural Analogs

Activity Against Kinases and Anticancer Targets

Imidazo[1,2-a]pyrazine Derivatives as CDK9 Inhibitors

  • Key Analog : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compounds 1a–4d in ).
  • Activity : Demonstrated IC₅₀ values of 5.12–7.88 µM against CDK9, a kinase critical for transcription in cancer cells.
  • Comparison : The Boc group in 7-Boc-3-phenyl-tetrahydroimidazo[1,2-a]pyrazine may reduce metabolic instability compared to unmodified amines in analogs like 1a–4d .

BIM-46174 and BIM-46187 (Gαq-Protein Inhibitors)

  • Structure : Dimeric tetrahydroimidazo[1,2-a]pyrazines with heterocyclized dipeptide motifs.
  • Activity: BIM-46174 inhibits Gαq signaling at nanomolar concentrations, while 7-Boc-3-phenyl-tetrahydroimidazo[1,2-a]pyrazine lacks reported Gαq activity.
  • Key Difference : The dipeptide side chains in BIM-46174 enable cell permeability and target engagement, absent in the Boc-protected compound .

Antiviral and Antimicrobial Activity

Influenza A Virus Inhibitors

  • Key Analog : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compounds 11 and 12 in ).
  • Activity : IC₅₀ values of 1–5 µM against influenza A.
  • Comparison : The Boc group in 7-Boc-3-phenyl-tetrahydroimidazo[1,2-a]pyrazine may sterically hinder binding to viral targets, necessitating deprotection for optimal activity .

Antituberculosis Imidazo[1,2-a]pyrazines

  • Key Analog : Imidazo[1,2-a]pyrazine 26 (MIC = 1–9 µM against Mycobacterium tuberculosis).
  • Comparison : Nitrogen placement at positions 6–8 (vs. 5) enhances potency. The Boc group in 7-Boc-3-phenyl-tetrahydroimidazo[1,2-a]pyrazine is untested for antituberculosis activity but may improve pharmacokinetics .

Selectivity in Receptor Binding

Pyrrolo[1,2-a]pyrazines in α7 nAChR Ligands

  • Key Analog : Pyrrolo[1,2-a]pyrazine 16 ().
  • Activity : High α7 nicotinic acetylcholine receptor (nAChR) potency but poor selectivity over 5-HT3A.
  • Comparison : Substituents like bromine (compound 17 ) improve selectivity. The phenyl and Boc groups in 7-Boc-3-phenyl-tetrahydroimidazo[1,2-a]pyrazine may similarly fine-tune receptor affinity if functionalized .

Substituent Impact on Bioactivity

Position Substituent in 7-Boc-3-phenyl Analog (Example) Effect on Activity
2 N/A (Boc at 7) Thiophen-3-yl () Thiophene enhances hinge-region H-bonding in kinases
3 Phenyl Pyridin-4-yl () Pyridine improves solubility but reduces π-stacking
7 Boc Methyl () Methyl decreases steric bulk but increases metabolic lability

生物活性

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a synthetic compound with potential pharmacological applications. Its structure includes a bicyclic imidazo[1,2-a]pyrazine core that has been explored for various biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H21_{21}N3_3O2_2
  • Molecular Weight : 299.4 g/mol
  • CAS Number : 1226776-87-9
  • Purity : ≥95% .

Research indicates that compounds like this compound may interact with various biological targets:

  • Orexin Receptors : Similar compounds have been identified as antagonists of orexin receptors (OX1 and OX2), which play a crucial role in regulating sleep and wakefulness. These interactions can lead to potential applications in treating sleep disorders and stress-related conditions .
  • Protein Interactions : Studies have shown that imidazo[1,2-a]pyrazine derivatives can inhibit protein-protein interactions, such as those involving Keap1-Nrf2 pathways. This inhibition can modulate cellular responses to oxidative stress and inflammation .

Biological Activity

The biological activities of this compound include:

  • Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Cytotoxicity : Preliminary studies indicate low cytotoxicity against human cell lines (e.g., HepG2), suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals
CytotoxicityLow cytotoxicity in HepG2 cell line
Orexin Receptor AntagonismPotential for sleep disorder treatments
Protein InteractionInhibition of Keap1-Nrf2 pathway

Case Study: Orexin Receptor Antagonism

In a study investigating the effects of similar compounds on orexin receptors, it was found that these compounds could significantly decrease alertness and increase REM/NREM sleep time in animal models. This suggests potential therapeutic applications in managing sleep disorders .

Case Study: Oxidative Stress Modulation

Another research effort focused on the antioxidant properties of imidazo[1,2-a]pyrazine derivatives. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro and improved mitochondrial function .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how are intermediates validated?

  • Methodology : A one-pot, two-step synthesis is commonly employed, involving cyclization of hydrazine derivatives with carbonyldiimidazole-activated precursors. For example, describes a similar approach for tetrahydroimidazo derivatives, yielding intermediates at 55% purity. Post-synthesis validation includes:

  • 1H/13C NMR : Assign chemical shifts to confirm regioselectivity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated within ±0.5 ppm accuracy) .
    • Optimization : Use anhydrous DMFA as solvent and reflux for 24 hours to enhance cyclization efficiency .

Q. How can the Boc-protecting group in this compound influence reactivity during functionalization?

  • Role of Boc Group : The tert-butoxycarbonyl (Boc) group stabilizes the amine during synthesis, preventing unwanted side reactions. highlights analogous functionalization at position 7 of pyrazolo[1,5-a]pyrazines, where protecting groups enable selective substitution (e.g., methoxy or nitro groups).
  • Deprotection : Use trifluoroacetic acid (TFA) under mild conditions to remove Boc without disrupting the imidazo-pyrazine core .

Advanced Research Questions

Q. How do discrepancies in reported yields (e.g., 51% vs. 55%) for similar tetrahydroimidazo derivatives inform experimental design?

  • Data Contradiction Analysis : Yield variations arise from differences in reaction conditions (e.g., solvent purity, temperature gradients). and report 51% and 55% yields, respectively, for related compounds, attributed to:

  • Purification Methods : Column chromatography vs. recrystallization (e.g., i-propanol/water mixtures reduce losses) .
  • Catalyst Loading : Adjust carbonyldiimidazole stoichiometry (1.5–2.0 eq.) to optimize activation .
    • Mitigation : Conduct kinetic studies using in-situ IR to monitor reaction progress and identify bottlenecks .

Q. What strategies are effective for resolving stereochemical ambiguities in imidazo-pyrazine derivatives?

  • Chiral Analysis :

  • X-ray Crystallography : Resolve absolute configuration (e.g., used single-crystal XRD for a methoxy-substituted analog).
  • NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial substituents on the tetrahydro ring) .
    • Case Study : For 7-substituted analogs, reports distinct NOE correlations between the Boc group and phenyl ring protons, confirming steric orientation .

Q. How can structure-activity relationship (SAR) studies be designed for imidazo-pyrazine-based drug candidates?

  • Methodological Framework :

Core Modifications : Introduce substituents at positions 3 (phenyl) and 7 (Boc) to assess steric/electronic effects (e.g., replace Boc with acetyl or tosyl groups) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

  • Data Interpretation : Correlate logP (lipophilicity) with cellular permeability; notes that pyrrolopyrazine derivatives with logP <3 exhibit improved bioavailability .

属性

IUPAC Name

tert-butyl 3-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-9-10-20-14(11-18-15(20)12-19)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLANSDSIRSLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693914
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-87-9
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。